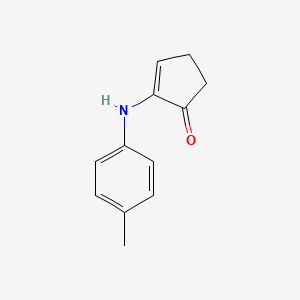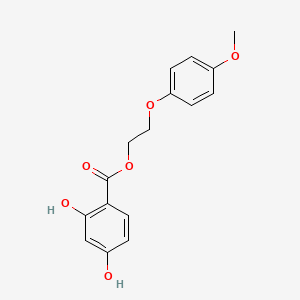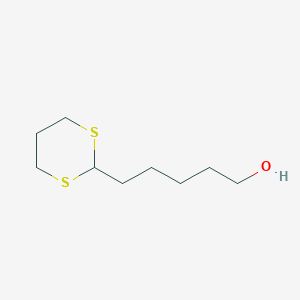
5-(1,3-Dithian-2-YL)pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dithian-2-yl)pentan-1-ol is an organic compound with the molecular formula C9H18OS2. It is characterized by the presence of a 1,3-dithiane ring attached to a pentanol chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(1,3-Dithian-2-yl)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable carbonyl compound in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring, which is then attached to a pentanol chain. Common catalysts used in this reaction include p-toluenesulfonic acid and silica gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of purification without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dithian-2-yl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine (Py).
Reduction: H2/Ni, H2/Rh, zinc (Zn) in hydrochloric acid (HCl), sodium (Na) in ammonia (NH3).
Substitution: LiAlH4, NaBH4, iodine (I2), bromine (Br2), chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols .
Scientific Research Applications
5-(1,3-Dithian-2-yl)pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Dithian-2-yl)pentan-1-ol involves its interaction with various molecular targets and pathways. The dithiane ring can act as a protecting group for carbonyl compounds, allowing for selective reactions to occur . The compound’s reactivity is influenced by the presence of the sulfur atoms in the dithiane ring, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dithiane: The parent compound with a six-membered ring.
2-Mercaptoethanol: Contains a thiol group and is used in similar synthetic applications.
Uniqueness
5-(1,3-Dithian-2-yl)pentan-1-ol is unique due to its specific structure, which combines the properties of a dithiane ring with a pentanol chain. This combination allows for versatile reactivity and applications in various fields of research and industry .
Properties
CAS No. |
118794-78-8 |
|---|---|
Molecular Formula |
C9H18OS2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
5-(1,3-dithian-2-yl)pentan-1-ol |
InChI |
InChI=1S/C9H18OS2/c10-6-3-1-2-5-9-11-7-4-8-12-9/h9-10H,1-8H2 |
InChI Key |
WPBNNYOXBXRTHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


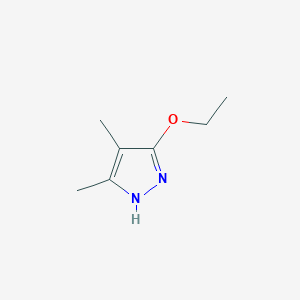
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

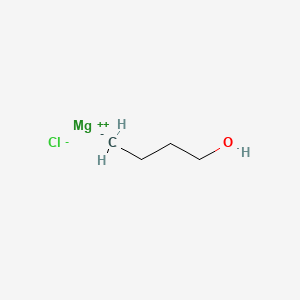
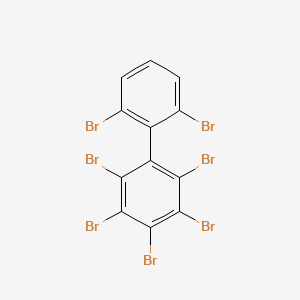
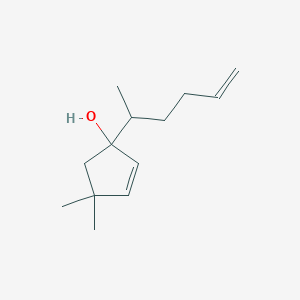
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
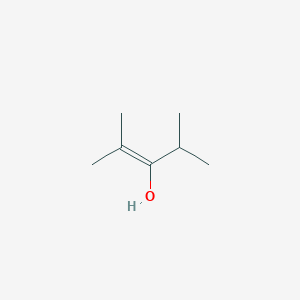
![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
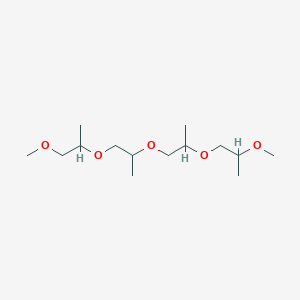
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)

